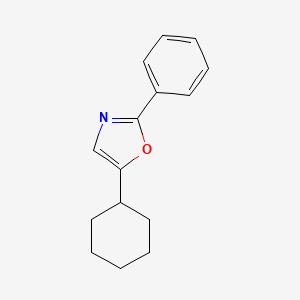

5-Cyclohexyl-2-phenyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

5-cyclohexyl-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C15H17NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2 |

InChI Key |

NLIDHUAORIPDLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Cyclohexyl 2 Phenyloxazole Analogues

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is generally considered an electron-rich heterocycle, yet it displays a nuanced reactivity profile towards both electrophiles and nucleophiles. The electron density is not uniformly distributed; calculations and experimental data indicate that the C4 and C5 positions are the most electron-rich, making them susceptible to electrophilic attack. clockss.org Conversely, the C2 position is the most electron-deficient and, therefore, the most acidic and prone to deprotonation. tandfonline.com

Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation, typically occur at the C5 position, followed by C4. clockss.orgtandfonline.com The phenyl group at C2 and the cyclohexyl group at C5 in the target compound would further influence this reactivity. The phenyl group is moderately activating, while the cyclohexyl group is a weak electron-donating group, both of which would enhance the electron density of the ring, favoring electrophilic attack.

Nucleophilic Attack: Direct nucleophilic substitution on an unsubstituted oxazole ring is uncommon due to its electron-rich nature. tandfonline.com However, the introduction of a suitable leaving group, particularly at the C2 position, can facilitate nucleophilic displacement. For instance, a 2-phenylsulfonyl group can be displaced by various organolithium reagents through an addition-elimination pathway, providing a versatile method for synthesizing 2,5-disubstituted oxazoles. nih.govnih.gov

Protonation and N-Alkylation: The nitrogen atom at position 3 is the most basic site and is readily protonated. tandfonline.com N-alkylation also occurs at this position, forming oxazolium salts which can then undergo further reactions. clockss.orgtandfonline.com

Regioselective Functionalization Strategies, including C5-Alkylation

The ability to selectively introduce functional groups at specific positions on the oxazole ring is crucial for the synthesis of complex molecules. For 2,5-disubstituted oxazoles like 5-cyclohexyl-2-phenyloxazole, the remaining C4 position is a primary target for further functionalization, although direct C-H activation at C5 is also a significant strategy for other oxazole systems.

Deprotonation and Alkylation: The most acidic proton on the oxazole ring is at the C2 position. tandfonline.com However, in a 2,5-disubstituted oxazole, the C4 proton is the most accessible for deprotonation. In some systems, lithiation of 2,4-disubstituted oxazoles can lead to mixtures of products from alkylation at the C5 position and the side-chain of the C2 substituent. williams.edu The choice of base can be critical in directing the regioselectivity of these reactions. williams.edu For instance, using lithium diethylamide has been shown to alter the regioselectivity of oxazole alkylations. williams.edu

A general strategy for C5 functionalization involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole with a strong base like lithium diisopropylamide (LDA) to generate a C5 carbanion. nih.govnih.gov This carbanion can then react with a variety of electrophiles, including alkyl halides, aldehydes, and ketones. nih.gov Although direct alkylation with allyl bromide can be inefficient, transmetalation to an organozinc species can facilitate a successful Negishi cross-coupling. nih.gov

Palladium-Catalyzed C5-Alkylation: A novel method for the direct C5-alkylation of oxazoles utilizes alkylboronic acids as the alkylating agents. rsc.org This palladium(II)-catalyzed C-H bond activation is significantly promoted by the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an additive, representing the first C(sp²)-C(sp³) cross-coupling at the C5-position of oxazoles. rsc.org

Cross-Coupling Reaction Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the oxazole core, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized oxazole, such as a halogenated or stannylated derivative.

A versatile approach to creating 2,5-disubstituted oxazoles involves the initial preparation of 5-iodo- or 5-tri-n-butylstannyl oxazoles. nih.govnih.gov These intermediates can then participate in a variety of cross-coupling reactions:

Suzuki Coupling: 5-Iodooxazoles can be coupled with boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to introduce aryl or vinyl groups at the C5 position. nih.gov

Stille Coupling: 5-Stannyl oxazoles are effective substrates for Stille cross-coupling reactions. nih.gov

Negishi Coupling: As mentioned previously, organozinc species derived from oxazoles can undergo Negishi coupling. nih.gov

Direct arylation of the oxazole C-H bonds is also a viable strategy. Palladium-catalyzed direct arylation of oxazoles with aryl bromides, chlorides, and triflates can be controlled to achieve regioselectivity for either the C2 or C5 position. dntb.gov.ua The choice of base and reaction conditions is critical in determining the outcome of these reactions. dntb.gov.ua

| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst/Reagents | Position Functionalized |

| Suzuki | 5-Iodooxazole | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | C5 |

| Stille | 5-Stannyloxazole | Aryl/Vinyl Halide | Palladium Catalyst | C5 |

| Negishi | Oxazolyl-Zinc | Alkyl/Aryl Halide | Palladium Catalyst | C5 |

| Direct Arylation | Oxazole | Aryl Halide/Triflate | Palladium Catalyst, Base | C2 or C5 |

Oxidative Cyclization and Annulation Pathways

Oxidative cyclization and annulation reactions are efficient methods for the de novo synthesis of the oxazole ring, often starting from acyclic precursors. These methods allow for the construction of highly substituted oxazoles, including 2,5-disubstituted analogues.

Iodine-Catalyzed Tandem Oxidative Cyclization: A practical and metal-free approach involves the reaction of aromatic aldehydes with 2-amino-1-phenylethanone hydrochloride in the presence of iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. organic-chemistry.orgresearchgate.net This method demonstrates broad substrate scope and excellent functional group compatibility. organic-chemistry.org

Copper-Catalyzed Oxidative Cyclization: Enamides can undergo a copper(II)-catalyzed oxidative cyclization via vinylic C-H bond functionalization to yield 2,5-disubstituted oxazoles. organic-chemistry.org This reaction proceeds at room temperature and accommodates a variety of substituents. organic-chemistry.org

Rhodium-Catalyzed Annulation: A rhodium-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles under mild conditions. rsc.org Another rhodium-catalyzed method involves the annulation of N-sulfonyl-1,2,3-triazoles with aldehydes, which proceeds through the formation of a rhodium-azavinyl carbene intermediate followed by cyclization. rsc.org

Catalyst-Free Intramolecular Oxidative Cyclization: N-allylbenzamides can undergo a catalyst-free intramolecular oxidative cyclization to produce 2,5-disubstituted oxazoles in good yields. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagents | Product |

| Tandem Oxidative Cyclization | Aromatic Aldehyde, α-Amino Ketone | I₂, TBHP | 2,5-Disubstituted Oxazole |

| Oxidative Cyclization | Enamide | Cu(II) Catalyst | 2,5-Disubstituted Oxazole |

| [3+2] Annulation | N-Pivaloyloxyamide, Alkyne | Co(III) Catalyst | 2,5-Disubstituted Oxazole |

| Annulation | N-Sulfonyl-1,2,3-triazole, Aldehyde | Rhodium Catalyst | 2,5-Disubstituted Oxazole |

| Intramolecular Oxidative Cyclization | N-Allylbenzamide | None (thermal) | 2,5-Disubstituted Oxazole |

Substituent Effects on Reaction Pathways

The nature and position of substituents on the oxazole ring have a profound impact on its reactivity and the regioselectivity of its transformations.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl (e.g., cyclohexyl) and alkoxy groups, increase the electron density of the oxazole ring, enhancing its reactivity towards electrophiles and in Diels-Alder reactions. clockss.org In the case of this compound, both substituents contribute to the electron density of the ring.

Electron-withdrawing groups (EWGs) , such as sulfonyl or cyano groups, decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack, especially if the EWG can act as a leaving group. nih.gov The phenyl group at the C2 position can act as a weak electron-withdrawing group via an inductive effect, but its mesomeric effect can be electron-donating or withdrawing depending on the reaction.

Steric Effects:

Bulky substituents can hinder the approach of reagents to adjacent positions. For example, a bulky group at C5 could direct an incoming electrophile to the C4 position. The cyclohexyl group in the title compound is sterically demanding and would influence the approach of reagents to the C4 position and the nitrogen atom.

Directing Effects in C-H Activation:

In palladium-catalyzed direct arylation, the regioselectivity can be tuned by the reaction conditions. For instance, in the arylation of imidazoles (a related azole), palladation at C5 is favored electronically, while the presence of a strong base can promote deprotonation and subsequent arylation at C2, likely through coordination of the palladium to the N3 atom. nih.gov Similar principles apply to oxazoles. nih.gov

Influence on Cycloaddition Reactions:

In Diels-Alder reactions, the regioselectivity is governed by the electronic nature of the substituents on both the oxazole (the diene) and the dienophile. For oxazoles with alkyl and alkoxy substituents, the more electronegative substituent on the dienophile generally ends up at position 4 of the resulting pyridine (B92270) (after aromatization of the initial adduct). clockss.org

Pre Clinical Biological Activity and Mechanistic Insights for 5 Cyclohexyl 2 Phenyloxazole Derivatives

Anti-cancer Activity Mechanisms in In Vitro Models

The anti-cancer potential of 5-cyclohexyl-2-phenyloxazole derivatives is being explored through various mechanisms, including the inhibition of crucial cancer-related protein targets, induction of programmed cell death, and effects on the proliferation of specific cancer cell lines.

Inhibition of Key Cancer-Related Protein Targets

Oxazole (B20620) derivatives have been shown to possess potent anti-cancer activity by targeting and inhibiting novel proteins that are crucial for cancer cell survival and proliferation. These targets include STAT3, G-quadruplex, tubulin, DNA topoisomerases, and various protein kinases nih.govbenthamscience.com.

STAT3 (Signal Transducer and Activator of Transcription 3): The STAT3 protein is a transcription factor that is often persistently activated in a wide array of human cancers, contributing to tumor cell proliferation, survival, and migration biointerfaceresearch.comresearchgate.net. Oxazole-based compounds have been identified as inhibitors of STAT3, disrupting its signaling pathway and thereby impeding cancer progression benthamscience.combiointerfaceresearch.comresearchgate.net.

G-quadruplex: G-quadruplexes are secondary structures found in guanine-rich DNA sequences, which are prevalent in telomeres and the promoter regions of oncogenes. The stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme essential for the immortal phenotype of cancer cells, and can also modulate oncogene expression bioorganica.com.ua. Oxazole-containing macrocyclic compounds, in particular, have been highlighted as a promising class of G-quadruplex stabilizing agents with anti-cancer effects bioorganica.com.ua.

Tubulin: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. Certain 2,5-disubstituted oxazoles have been identified as potent inhibitors of tubulin polymerization benthamscience.com.

DNA Topoisomerases: These are essential enzymes that manage the topological state of DNA during replication and transcription. Their inhibition leads to DNA damage and cell death. Oxazole derivatives have been noted to target DNA topoisomerase enzymes as part of their anti-cancer activity nih.govbenthamscience.com.

Protein Kinases: Protein kinases are a large family of enzymes that regulate many aspects of cell function, and their dysregulation is a hallmark of cancer. The ability of oxazole derivatives to inhibit various protein kinases contributes to their anti-cancer profile nih.govbenthamscience.com.

Induction of Apoptosis Pathways

A key mechanism through which this compound derivatives and related compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. For instance, the inhibition of tubulin polymerization by oxazole derivatives directly leads to the induction of apoptosis in cancer cells benthamscience.com. Furthermore, the inhibition of STAT3 has also been linked to the induction of apoptosis researchgate.net. Studies on other heterocyclic derivatives have also demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting a common and crucial pathway for the anti-cancer activity of such compounds nih.govtandfonline.comtandfonline.com.

In Vitro Enzyme Inhibition Assays and Kinetic Analysis

The inhibitory activity of oxazole derivatives against specific enzymes is a cornerstone of their mechanistic investigation. In vitro enzyme inhibition assays are employed to quantify the potency of these compounds. For example, the inhibition of tubulin polymerization is a key assay to confirm the mechanism of action for anti-mitotic agents unipa.it. Kinetic analyses can further elucidate the nature of this inhibition (e.g., competitive, non-competitive). Similarly, for derivatives targeting protein kinases, assays such as the ADP-Glo™ Kinase Assay are utilized to determine IC50 values and understand the selectivity of the inhibitors researchgate.net. While specific kinetic data for this compound derivatives are not widely available, the general approach involves incubating the purified target enzyme with varying concentrations of the inhibitor and measuring the enzyme's activity.

Antimicrobial Activity Mechanisms in In Vitro Models

In addition to their anti-cancer properties, derivatives of this compound are also being investigated for their potential as antimicrobial agents.

Broad-Spectrum Antibacterial Effects (Gram-Positive and Gram-Negative)

Several studies have reported the synthesis and evaluation of oxazole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains d-nb.infoias.ac.in. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Substituted 1,3,4-oxadiazoles, which are structurally related to oxazoles, have shown significant antibacterial activities against various staphylococcal strains nih.gov. The table below summarizes the antibacterial activity of some representative oxazole and related heterocyclic derivatives.

Table 2: Antibacterial Activity of Representative Oxazole and Related Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | Various Gram-positive and Gram-negative bacteria | 25-200 | nih.gov |

| Macrooxazole 3 | Various bacteria and fungi | Weak-to-moderate activity | mdpi.comnih.gov |

| 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole | Staphylococcus aureus, Pseudomonas vulgaris, Escherichia coli | 16-26 (at 50-100 µg/mL) | asianjpr.com |

| Furan-derivatives of oxadiazoles (B1248032) (F3, F4, I2) | Staphylococcus aureus | 4-8 | nih.gov |

| Furan-derivatives of oxadiazoles (F3, F4, I2) | Escherichia coli | 8-16 | nih.gov |

| 2-methoxy-5-chlorobenzo[d]oxazole | General antibacterial | Excellent activity | d-nb.info |

| 2-ethoxybenzo[d]oxazole | General antibacterial | Excellent activity | d-nb.info |

| Multi-substituted oxazoles | Various bacteria | Exhibited in vitro activity | ias.ac.in |

Antifungal Activity and Spore Germination Inhibition

Research has demonstrated the potential of oxazole derivatives as antifungal agents. For instance, certain 1,2,4-triazole (B32235) derivatives have shown a broad spectrum of antifungal activity with reduced toxicity. turkjps.org In one study, newly synthesized 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolinyl)acetyl]thio-4H-l,2,4-triazole derivatives were tested against various Candida species, including Candida albicans, Candida glabrata, Candida tropicalis, Candida krusei, Candida utilis, and Geotrichum candidum. turkjps.org The results indicated that some of these compounds possess strong antifungal activity. turkjps.org

The inhibition of spore germination is a critical mechanism for controlling fungal proliferation and infectivity. researchgate.netfrontiersin.org Studies have shown that certain compounds can effectively inhibit this process. For example, dehydroabietic acid (DHA) has been found to inhibit the spore germination of Alternaria alternata. mdpi.com Similarly, other research has identified antifungal drugs that are potent inhibitors of spore germination. researchgate.net While direct studies on this compound's effect on spore germination are not extensively detailed in the provided results, the known antifungal properties of related oxazole structures suggest this could be a potential area of activity. ontosight.airesearchgate.net

Anti-mycobacterial Activity

Derivatives of this compound have been investigated for their potential against Mycobacterium tuberculosis. While some dipeptidyl-boronate derivatives designed to inhibit the mycobacterial caseinolytic proteases P1 and P2 (ClpP1P2) showed bactericidal activity, a 2-substituted 5-oxazole derivative did not demonstrate a significant change in selectivity or potency. asm.org Other research into benzothiazinone (BTZ) analogues, which target the essential cell wall enzyme DprE1, has yielded compounds with potent anti-TB activity. nih.govresearchgate.net Although these are not direct derivatives of this compound, they highlight the potential of targeting key mycobacterial enzymes. The search for new anti-tubercular agents is driven by the increasing prevalence of drug-resistant strains. nih.govmdpi.com

Enzyme Target Identification in Microbial Pathogens

Aminoacyl tRNA Synthetase (aaRS) Inhibition:

Aminoacyl-tRNA synthetases are essential for protein synthesis, making them a key target for antimicrobial drug development. target.re.krnih.govmdpi.com Inhibition of these enzymes leads to a depletion of charged tRNAs, which in turn halts protein synthesis and cell growth. mdpi.com Several inhibitors of aaRS have been identified, including natural products and synthetic compounds. target.re.krnih.gov For example, mupirocin (B1676865) targets isoleucyl-tRNA synthetase (IleRS) and is used topically for bacterial skin infections. mdpi.com Research into derivatives of mupirocin has yielded compounds with activity against mupirocin-resistant strains. target.re.kr While direct inhibition of aaRS by this compound is not explicitly detailed, the broad interest in aaRS inhibitors for antibacterial and antifungal applications suggests it could be a potential mechanism of action for antimicrobial oxazole derivatives. target.re.krmdpi.commalariaworld.org

FAB Protein Inhibition:

In the search for new antimicrobial agents, the FAB protein (β-ketoacyl-acyl carrier protein synthase III) has been identified as a target. ijpbs.com A study on substituted cinnamide derivatives, synthesized from 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one and cyclohexylamine (B46788), showed that one compound, N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide, exhibited good antimicrobial activity. ijpbs.comresearchgate.netresearchgate.net This compound also showed a better docking score against the FAB protein than the standard drug ciprofloxacin, suggesting that FAB protein inhibition may be a mechanism for its antimicrobial action. researchgate.netresearchgate.net

Other Pre-clinical Biological Activities and Targets

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis, and its inhibition is a therapeutic target for obesity and type 2 diabetes. capes.gov.brresearchgate.netresearchgate.net Research has led to the discovery of 2-phenyloxazole (B1349099) derivatives as DGAT-1 inhibitors. capes.gov.br Optimization of a 2-phenyloxazole 4-carboxamide hit led to a more stable inhibitor with improved solubility, cell-based activity, and pharmacokinetic properties. capes.gov.br This optimized compound also demonstrated efficacy in a diet-induced obesity rat model. capes.gov.br Various other scaffolds, including those containing isoxazole (B147169) and thiazole, have also been explored for their DGAT-1 inhibitory activity. researchgate.net

Cholesterol Esterase Inhibition by 2-Cyclohexyl-5-phenyloxazole (B1617699)

2-Cyclohexyl-5-phenyloxazole has been identified as an inhibitor of cholesterol esterase. biosynth.com This enzyme plays a crucial role in the biosynthesis of cholesterol. biosynth.com

Lymphocyte Transformation Inhibition

In addition to its enzyme inhibitory activities, 2-cyclohexyl-5-phenyloxazole has been shown to inhibit lymphocyte transformation. biosynth.com

Agonism of Free Fatty Acid Receptor (GPR40)

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been identified as a significant therapeutic target for type 2 diabetes mellitus. nih.govnih.gov This receptor is activated by medium and long-chain fatty acids and is notably expressed in pancreatic beta cells. researchgate.netcriver.com Activation of GPR40 amplifies glucose-stimulated insulin (B600854) secretion (GSIS), making its agonists a promising class of drugs for managing diabetes. nih.govresearchgate.netnih.gov The primary signaling mechanism for GPR40 involves coupling to Gαq/11, which leads to the activation of phospholipase C, an increase in intracellular calcium, and subsequent augmentation of insulin release. researchgate.net

Synthetic small-molecule agonists of GPR40 have been shown to enhance insulin secretion in a glucose-dependent manner, mirroring the effects of fatty acids. researchgate.net Many of these synthetic agonists are derived from a phenylpropionic acid scaffold. nih.govnih.gov Within this class, derivatives incorporating a cyclohexyl moiety have been investigated to understand their structure-activity relationship.

Research has revealed that the stereochemistry of the cyclohexyl group plays a critical role in determining the nature of GPR40 agonism. nih.gov For instance, in one study, a trans-isomer of a cyclohexyl-containing compound behaved as a full GPR40 agonist, exhibiting potency and efficacy similar to another known agonist, AM-1638. nih.gov Conversely, its corresponding cis-isomer acted as a partial agonist, comparable to the well-studied compound TAK-875. nih.gov This suggests that the specific geometry of the central cyclohexyl ring is a key determinant for how the molecule binds to GPR40 and elicits a functional response. nih.gov Another series of derivatives, based on a phenylpropiolic acid scaffold, also yielded potent GPR40 agonists. The most potent compound from this series demonstrated submicromolar agonist activity and efficacy comparable to TAK-875, and it was shown to increase GSIS in the MIN6 pancreatic β-cell line, an effect that could be reversed by a selective GPR40 antagonist. nih.gov

Table 1: Activity of Select GPR40 Agonist Derivatives

| Compound | Scaffold Type | Activity Profile | Efficacy Comparison | Source |

|---|---|---|---|---|

| Compound 8 (trans-isomer) | Aryl Propionic Acid | Full Agonist | Similar to AM-1638 | nih.gov |

| Compound 9 (cis-isomer) | Aryl Propionic Acid | Partial Agonist | Similar to TAK-875 | nih.gov |

| Compound 9 | Phenylpropiolic Acid | Agonist | Similar to TAK-875 | nih.gov |

| TAK-875 | Phenylpropionic Acid | Partial Agonist | Reference Compound | nih.govnih.gov |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in the cytoplasm. bmbreports.orgnih.gov Unlike other HDACs that mainly target histone proteins within the nucleus, HDAC6 deacetylates non-histone proteins such as α-tubulin, cortactin, and Hsp90. bmbreports.orgnih.govnih.gov This function makes HDAC6 a crucial regulator of the cytoskeleton and a promising therapeutic target for conditions including cancer and neurodegenerative diseases. nih.gov The development of selective HDAC6 inhibitors is a key research focus, aiming to achieve therapeutic benefits while avoiding the side effects associated with pan-HDAC inhibitors. bmbreports.orgnih.gov

The oxazole ring is a scaffold that has been utilized in the development of highly selective HDAC6 inhibitors. researchgate.net Structure-activity relationship (SAR) studies have explored various "capping groups" on these inhibitors, including cyclohexyl moieties. nih.gov In one study, a series of tetrazole-based HDAC inhibitors were synthesized, where cyclohexyl- and benzyl-analogues were identified as promising leads. nih.gov Further N-acylation of these compounds led to potent HDAC6 inhibition in the low nanomolar range. nih.gov Specifically, a comparison of benzyl-derivatives and cyclohexyl-capped compounds showed that while both were potent, the benzyl (B1604629) derivatives were slightly more potent and selective. nih.gov

Table 2: Inhibitory Activity of Select HDAC6 Inhibitors

| Compound ID | Capping Group | HDAC6 IC50 (μM) | HDAC1 IC50 (μM) | Selectivity Index (HDAC1/HDAC6) | Source |

|---|---|---|---|---|---|

| 6d | Cyclohexyl | 0.12 | 2.06 | 17 | nih.gov |

| 6e | Benzyl | 0.10 | 3.40 | 34 | nih.gov |

| 6g | Cyclohexyl (N-acylated) | 0.07 | 2.38 | 34 | nih.gov |

| 6h | Cyclohexyl (N-acylated) | 0.06 | 3.00 | 50 | nih.gov |

| 6i | Benzyl (N-acylated) | 0.03 | 1.23 | 41 | nih.gov |

Applications of Oxazole Derivatives Beyond Medicinal Chemistry

Materials Science and Engineering Applications

The versatility of the oxazole (B20620) core has made it a valuable building block in the development of advanced materials with tailored optical and electronic properties. These materials are integral to the advancement of various technologies, from consumer electronics to sophisticated photonic systems.

Development of Oxazole-Based Polymers and Fluorescent Dyes

Oxazole derivatives are recognized for their significant fluorescent properties, making them excellent candidates for the development of fluorescent dyes. These dyes are utilized in a variety of applications, including as probes in biological imaging and as components in photosensitization. The oxazole moiety can act as either an electron donor or acceptor, which facilitates a donor-π-acceptor (D-π-A) structure, enhancing π-conjugation and leading to strong fluorescence responses.

Highly substituted oxazole derivatives have been synthesized to create organelle-targetable fluorescent probes (OTFPs) for subcellular imaging. These small organic molecules offer advantages such as tunable excitation and emission wavelengths by modifying ancillary ligands. The incorporation of a D-π-A framework in these molecules improves their fluorescence efficacy. Furthermore, the development of oxazole-based polymers has been an area of interest, where the oxazole unit is incorporated into the polymer backbone to imbue the resulting material with specific photoluminescent properties.

| Application Area | Example Derivative Type | Key Property |

| Biological Imaging | Organelle-Targetable Fluorescent Probes (OTFPs) | Tunable fluorescence, biocompatibility |

| Photosensitization | Styryl dyes containing oxazole moieties | Optical brightening |

| Advanced Polymers | Polymers with oxazole units in the backbone | Inherent photoluminescence |

Luminescent Materials and Electronic Devices

The luminescent properties of oxazole-containing compounds have been harnessed in the fabrication of organic electronic devices, most notably organic light-emitting diodes (OLEDs). In these devices, oxazole derivatives can function as efficient emitters or as electron-transporting materials. The introduction of the electronegative oxadiazole unit, a related five-membered heterocycle, into molecular structures has been shown to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which enhances the stability of the material.

For instance, 2,5-diaryl-1,3,4-oxadiazoles are well-regarded for their electron-transporting capabilities. Research has focused on synthesizing a variety of small molecules and polymers bearing this moiety for use in electroluminescent devices. Some oxazole-based fluorophores have demonstrated efficient emission in the deep blue spectral range in the solid state, a crucial feature for developing high-quality displays. For example, a bis-chromophore, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx), has been used in OLEDs to produce a deep blue emission at 430 nm. spiedigitallibrary.org This is attributed to the twisted molecular structure of the bis-chromophore, which reduces aggregation-induced fluorescence quenching. spiedigitallibrary.org

| Device Type | Role of Oxazole Derivative | Example Compound Class | Performance Highlight |

| OLED | Emitter | Carbazole-π-imidazole derivatives | Deep-blue emission with high external quantum efficiency (EQE) |

| OLED | Electron-Transporting Material | 2,5-Diaryl-1,3,4-oxadiazoles | Good thermal stability and low orbital energy levels |

| OLED | Deep-Blue Emitter | 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) | Emission at 430 nm with reduced fluorescence quenching spiedigitallibrary.org |

Optical Amplifiers, Generators, and Modulators

Certain oxazolone derivatives have been identified as multifunctional organic systems capable of acting as optical amplifiers, generators, and modulators. nih.govresearchgate.net These molecules can possess a stilbene group and an oxazolone heteroatomic ring, which allows for effective refractive index manipulation and multimode lasing action. nih.govresearchgate.net This makes them highly effective as laser dyes. nih.govacs.org

The ability to modulate light in a repeatable and stable manner, even in the hundreds of Hz range, has been demonstrated. nih.govresearchgate.net Furthermore, these derivatives can generate an amplified optical signal when prompted by an external optical pumping source. nih.gov This functionality is crucial for signal control in real-time information processing. A third-order nonlinear optical (NLO) phenomenon, specifically third harmonic generation, has also been observed in these materials. nih.gov A hybrid polymeric system doped with an oxazolone derivative has been shown to produce a third-order NLO signal that is three times higher than the reference material. nih.govacs.org

Integration into Organic Electronics and Photonic Systems

The unique optical and nonlinear optical properties of oxazole derivatives make them prime candidates for integration into modern multifunctional optoelectronic systems. nih.govresearchgate.net Their ability to function as light amplifiers, generators of higher harmonics, and electromagnetic wave modulators on a sub-microsecond timescale is particularly valuable. acs.org

These functionalities are commonly employed in all-optical photonic switchers and logic gates, which are fundamental components of optical-core networks and the development of optical computers. nih.govresearchgate.net The two different energy states (trans and cis isomers) of some oxazolone derivatives can be efficiently utilized in these systems to provide and generate optical signals. nih.govresearchgate.net This allows for full control over the read-in and read-out of information in real time. nih.gov

Agrochemical Applications

The biological activity of oxazole derivatives is not limited to medicinal applications; they have also found a significant role in the agricultural sector. The oxazole ring can serve as a scaffold or a bridge to connect different reactive groups, leading to the development of new pesticides.

Role as Pesticides and Herbicides

Oxazole derivatives have demonstrated a broad spectrum of biological activities that are beneficial for plant protection. bohrium.com Research has shown that compounds with an oxazole scaffold can exhibit excellent fungicidal, insecticidal, acaricidal, and herbicidal properties. bohrium.com

In terms of herbicidal activity, certain oxazole compounds have been found to be effective against a variety of weeds. bohrium.com For instance, isoxazole (B147169) derivatives, a class of compounds containing a related five-membered heterocyclic ring, are known to be useful as herbicides. google.com They can be applied at rates ranging from 0.001 to 5.0 kg per hectare to achieve satisfactory phytotoxic effects. google.com The introduction of specific groups into the oxazole scaffold and modifications to the ring itself are important strategies in the discovery of novel herbicides. bohrium.com

As insecticides and acaricides, some oxazole compounds have shown good activity against various pests. bohrium.com Certain derivatives can inhibit chitin synthesis in mites, leading to their death. bohrium.com The fungicidal properties of oxazole derivatives are also notable, with many compounds showing good activity against pathogenic fungi that affect crop growth and yield. bohrium.com

| Agrochemical Class | Target Pest/Weed | Mechanism/Activity |

| Herbicides | Various weed species | Phytotoxic effects |

| Insecticides | Various insect pests | Insecticidal activity |

| Acaricides | Mites | Inhibition of chitin synthesis bohrium.com |

| Fungicides | Pathogenic fungi | Antifungal activity |

Development of Novel Fungicides

Oxazole derivatives have emerged as a significant class of compounds in the development of novel fungicides, addressing the increasing need for new agents to combat fungal pathogens in agriculture. Research into sulfonyl-containing compounds, which includes certain oxazole derivatives, has highlighted their broad spectrum of biological activities, making them valuable in the design of new agrochemicals.

One area of investigation has been the synthesis and evaluation of 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides. Within this class of compounds, specific derivatives have demonstrated notable in vitro and in vivo activity against phytopathogenic fungi such as Botrytis cinerea. For instance, certain N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-(3,5-difluorophenyl)ethyl-sulfonamides have shown excellent fungicidal activity. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl ring significantly influence the fungicidal efficacy. These findings suggest that the oxazole scaffold can be a key component in the design of lead compounds for the development of new and effective fungicides.

Furthermore, studies on 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have also shown strong antifungal activity. nih.gov This highlights the potential of incorporating cyclohexyl and phenyl groups, as seen in 5-Cyclohexyl-2-phenyloxazole, into larger molecular frameworks to enhance their fungicidal properties. The development of such compounds is crucial in addressing the challenge of drug-resistant fungal and bacterial pathogens. nih.gov

Table 1: Fungicidal Activity of Selected Sulfonamide Derivatives

| Compound | Target Fungus | In Vitro Activity (EC50 mg L-1) | In Vivo Control Efficiency (%) |

|---|---|---|---|

| V-1 | Botrytis cinerea (DL-11) | 0.10 | - |

| V-9 | Botrytis cinerea (DL-11) | 0.01 | - |

| V-13 | Botrytis cinerea | - | 74.6 |

| V-14 | Botrytis cinerea | - | - |

Data sourced from studies on 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides.

Catalysis and Organic Synthesis Intermediates

The oxazole ring is a valuable scaffold in catalysis and as an intermediate in organic synthesis due to its unique structural and electronic properties. tandfonline.com

Building Blocks for Complex Molecular Architectures

Oxazole derivatives are recognized as significant building blocks in the synthesis of complex organic molecules. nih.gov Their utility stems from their presence in a large number of natural products, many of which exhibit considerable biological activity and possess intricate structures. lifechemicals.com The synthesis of these natural products has spurred the development of novel chemistries involving the oxazole motif. lifechemicals.com

Tosylmethylisocyanide (TosMIC) and its derivatives are key reagents that have been extensively used in the preparation of oxazole-based five-membered heterocyclic molecules. nih.gov The van Leusen oxazole synthesis, which utilizes TosMIC, is a prominent method for constructing the oxazole ring and has been instrumental in synthesizing a wide array of oxazole derivatives. nih.gov This method allows for the creation of 5-substituted oxazoles through a [3+2] cycloaddition reaction, demonstrating the versatility of oxazoles as synthetic intermediates. nih.gov

Furthermore, functionalized ethynyl oxazoles have been identified as versatile building blocks for click chemistry, enabling their incorporation into complex molecular architectures with potential applications in medicinal and supramolecular chemistry. chemrxiv.org The ability to functionalize the oxazole core at various positions allows for the synthesis of diverse and complex molecules. nih.gov

Ligands in Catalytic Systems

Oxazole-containing molecules have been effectively utilized as ligands in various catalytic systems. lifechemicals.com The nitrogen atom in the oxazole ring can coordinate with transition metals, influencing the activity and selectivity of the catalyst. mdpi.comproquest.com This has led to the development of a range of oxazole-based ligands for asymmetric catalysis. alfachemic.com

For instance, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts in both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.comproquest.com The substitution pattern on the oxazole ring can significantly impact the catalyst's performance and the properties of the resulting polymer. mdpi.comproquest.com

Chiral oxazole-pyridine N,N-ligands have also been designed and synthesized for use in palladium-catalyzed asymmetric reactions. acs.org These ligands have demonstrated superior performance in controlling the stereochemistry of the products. acs.org The electronic properties of the oxazole moiety play a crucial role in the effectiveness of these ligands. acs.org Additionally, N-heterocyclic carbenes (NHCs) incorporating oxazole donors have been developed as versatile ligands that can stabilize reactive metal centers and provide a tunable steric environment, making them suitable for a wide range of catalytic applications. rsc.org

Versatile Templates for Functionalized Organic Molecules

The oxazole ring serves as a versatile template for the creation of functionalized organic molecules. chemrxiv.org Its stable aromatic structure allows for various chemical modifications, making it an ideal starting point for synthesizing a diverse range of compounds. The synthesis of ethynyl-substituted oxazoles, for example, has expanded their utility as intermediates for drug development and in the design of new materials. chemrxiv.org

The regioselective functionalization of the oxazole scaffold has been achieved through successive metalations, allowing for the introduction of various electrophiles to create highly functionalized oxazoles. nih.gov This demonstrates the adaptability of the oxazole ring as a template for building molecular complexity. The synthesis of multi-substituted complex molecules containing the oxazole core further underscores its flexibility as a foundational structure in organic synthesis. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-(3,5-difluorophenyl)ethyl-sulfonamides |

| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole |

Structure Activity/property Relationship Sar/spr Analysis of 5 Cyclohexyl 2 Phenyloxazole and Analogues

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of 2,5-disubstituted oxazoles are significantly influenced by the nature of the substituents on the phenyl and cyclohexyl rings. While direct studies on 5-cyclohexyl-2-phenyloxazole are limited, research on analogous 2,5-diaryl and other substituted oxazoles provides valuable insights into these relationships.

Substituents on the phenyl ring at the 2-position can modulate the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity to biological targets. For instance, in a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives, various substituents on the phenyl ring led to a range of antifungal activities. nih.gov Generally, electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule, influencing interactions with receptor sites.

The following table summarizes the general effects of substituents on the biological activity of 2,5-disubstituted oxazole (B20620) analogues, which can be extrapolated to this compound derivatives.

| Substituent Position | Substituent Type | General Impact on Biological Activity |

| Phenyl Ring (Position 2) | Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Can enhance antimicrobial and anticancer activities by altering electronic interactions with the target. |

| Phenyl Ring (Position 2) | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | May increase metabolic stability and can modulate activity depending on the target. In some benzoxazole (B165842) derivatives, a methoxy (B1213986) group enhanced antiproliferative activity. mdpi.com |

| Phenyl Ring (Position 2) | Bulky Groups | Can provide steric hindrance that may either improve selectivity or reduce activity due to poor fit in the binding site. |

| Cyclohexyl Ring (Position 5) | Hydrophobic Substituents | Can increase lipophilicity, potentially improving cell membrane permeability. |

| Cyclohexyl Ring (Position 5) | Polar Substituents | May increase water solubility but could decrease cell penetration. |

Stereochemical and Conformational Influences on Potency

The three-dimensional arrangement of atoms in this compound and its analogues can have a profound effect on their biological potency. Stereochemistry and conformational preferences dictate how well a molecule can interact with its biological target.

For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral and will interact preferentially with one stereoisomer over another. In a study of disorazole C1 analogues, the absolute configuration of the chiral centers within the molecule had a significant influence on its cytotoxic activity. mdpi.com

| Stereochemical/Conformational Factor | Influence on Potency |

| Chirality | Enantiomers can have significantly different biological activities and potencies due to stereospecific interactions with chiral biological targets. |

| Cyclohexyl Ring Conformation | The preferred conformation (e.g., chair) and the equatorial or axial orientation of the oxazole moiety can affect the overall molecular shape and its fit within a receptor's binding site. |

| Rotational Isomers (Rotamers) | Rotation around the single bond connecting the phenyl group to the oxazole ring can lead to different stable conformations, one of which may be more biologically active. |

Electronic and Steric Effects on Reactivity and Stability

The electronic and steric properties of the substituents on the this compound scaffold influence not only its biological activity but also its chemical reactivity and stability. The oxazole ring itself is a five-membered aromatic heterocycle with specific electronic characteristics. tandfonline.com

The oxazole ring is considered to be electron-rich and can participate in various chemical reactions. semanticscholar.org The reactivity of the different positions on the oxazole ring is as follows: C5 > C4 > C2 for electrophilic substitution, and C2 > C5 > C4 for nucleophilic substitution and deprotonation. semanticscholar.orgpharmaguideline.com The presence of the phenyl group at the C2 position and the cyclohexyl group at the C5 position will modulate this inherent reactivity.

Electron-donating groups on the phenyl ring can increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack and potentially affecting its stability. pharmaguideline.com Conversely, electron-withdrawing groups can decrease the electron density, making the ring more stable towards oxidation but potentially more susceptible to nucleophilic attack. pharmaguideline.com Quantum chemical calculations on 2,5-diphenyloxazole (B146863) have shown that substituents on the phenyl rings can influence the probability of the oxazole ring opening upon photolysis. researchgate.net

| Effect | Influence on Reactivity and Stability |

| Electronic Effects | |

| Electron-Donating Groups on Phenyl Ring | Increase electron density of the oxazole ring, potentially increasing susceptibility to oxidation and electrophilic attack. |

| Electron-Withdrawing Groups on Phenyl Ring | Decrease electron density of the oxazole ring, potentially increasing stability towards oxidation but enhancing susceptibility to nucleophilic attack. |

| Steric Effects | |

| Cyclohexyl Group at C5 | Can sterically hinder reactions at the C5 position of the oxazole ring. |

| Phenyl Group at C2 | Can influence the approach of reagents to the C2 position. |

Correlation of Calculated Molecular Descriptors with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using molecular descriptors. nih.govnih.gov These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Commonly used molecular descriptors in QSAR studies of heterocyclic compounds include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): A descriptor of the molecule's polarity, which can affect its solubility and ability to form hydrogen bonds.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's electronic reactivity.

A hypothetical QSAR study on a series of this compound analogues might reveal that a combination of lipophilicity (LogP) and a specific electronic parameter, such as the charge on the oxazole nitrogen atom, is predictive of their biological activity.

| Molecular Descriptor | Potential Correlation with Biological Activity |

| LogP | Higher LogP values may correlate with better cell penetration and increased activity, up to a certain point (the "bilinear model"). |

| TPSA | Lower TPSA values are often associated with better oral bioavailability. |

| Molecular Volume/Surface Area | Can be related to how well the molecule fits into a receptor's binding pocket. |

| Electronic Descriptors (e.g., atomic charges, HOMO/LUMO energies) | Can be correlated with the molecule's ability to participate in electronic interactions with the target, such as hydrogen bonding or pi-pi stacking. |

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative charges.

A pharmacophore model for a series of active this compound analogues could be developed based on the structures of the most potent compounds. This model would highlight the key features responsible for their activity. For instance, a hypothetical pharmacophore might include:

A hydrophobic feature corresponding to the cyclohexyl ring.

An aromatic feature representing the phenyl ring.

A hydrogen bond acceptor feature associated with the nitrogen atom of the oxazole ring.

Once a pharmacophore model is established, it can be used to virtually screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach allows for the rational design of new and more potent analogues of this compound. A study on phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators successfully used a pharmacophore-based strategy to design more effective compounds. nih.gov

The following table illustrates a hypothetical pharmacophore model for a series of this compound analogues.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction with Target |

| Hydrophobic Group | Cyclohexyl Ring | Van der Waals interactions with a hydrophobic pocket in the receptor. |

| Aromatic Ring | Phenyl Ring | Pi-pi stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | Oxazole Nitrogen Atom | Formation of a hydrogen bond with a donor group on the receptor. |

| Hydrogen Bond Donor (if substituted) | A substituent on the phenyl or cyclohexyl ring (e.g., -OH) | Formation of a hydrogen bond with an acceptor group on the receptor. |

Future Directions and Emerging Research Avenues for Oxazole Chemistry

Rational Design and Optimization of Novel Oxazole-Based Scaffolds

The rational design of new oxazole-based molecules is a key area of future research. nih.gov By systematically modifying the substituents on the oxazole (B20620) core, researchers can fine-tune the biological activity and physical properties of these compounds. nih.gov Structure-activity relationship (SAR) studies are crucial in this regard, helping to identify the key structural features responsible for a desired therapeutic effect. tandfonline.com This approach allows for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Advanced Computational Chemistry and Artificial Intelligence in Compound Discovery

Computational chemistry and artificial intelligence (AI) are playing an increasingly important role in the discovery and development of new drugs. Molecular modeling techniques, such as docking studies, can be used to predict how oxazole derivatives will interact with biological targets, thereby guiding the design of more effective therapeutic agents. AI algorithms can analyze large datasets of chemical structures and biological activities to identify novel oxazole-based scaffolds with a high probability of success.

Green and Sustainable Synthesis Methodologies

There is a growing emphasis on the development of green and sustainable methods for the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. kthmcollege.ac.in Microwave-assisted synthesis, ultrasound-assisted reactions, and the use of biocatalysts are some of the green approaches being explored to reduce the environmental impact of oxazole synthesis. ijpsonline.comsemanticscholar.org

Interdisciplinary Research Integrating Oxazoles in Novel Scientific Domains (e.g., Nanotechnology, Biomaterials)

The unique properties of oxazoles are leading to their integration into interdisciplinary research areas. In nanotechnology, oxazole-containing molecules are being investigated for their potential use in the development of sensors, electronic devices, and drug delivery systems. In the field of biomaterials, oxazole-based polymers and hydrogels are being explored for applications in tissue engineering and regenerative medicine.

Q & A

Q. How to interpret unexpected peaks in ¹H NMR spectra during characterization?

- Methodological Answer : Peaks at δ 4.5–5.5 ppm may indicate residual solvent (e.g., DMSO) or unreacted intermediates. Deuterated chloroform (CDCl₃) minimizes solvent interference. For persistent impurities, 2D NMR (COSY, HSQC) identifies coupling patterns and assigns signals correctly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.